molecular formula C10H7ClN2O2S B6330978 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide CAS No. 2368871-39-8

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide

Cat. No.: B6330978
CAS No.: 2368871-39-8
M. Wt: 254.69 g/mol
InChI Key: MMFBSBICBUAZGH-UHFFFAOYSA-N
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Description

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide is a chemical compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name

2-(3-chlorophenoxy)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-2-1-3-7(4-6)15-10-13-8(5-16-10)9(12)14/h1-5H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBSBICBUAZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide typically involves the reaction of 3-chlorophenol with thiazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting intermediate is then treated with ammonia or an amine to form the desired amide product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Industry: Utilized in the development of agrochemicals and pesticides due to its herbicidal properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-phenoxy)-acetic acid: Another chlorophenoxy derivative with herbicidal properties.

    2-(4-Chloro-phenoxy)-propionic acid: A similar compound used as a herbicide.

    2-(3-Chloro-phenoxy)-acetic acid (3,5-dibromo-4-methoxy-benzylidene)-hydrazide: A derivative with potential antifungal activity.

Uniqueness

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid amide is unique due to its thiazole ring structure, which imparts distinct biological activities compared to other chlorophenoxy derivatives. Its ability to inhibit specific enzymes and pathways involved in inflammation and cancer makes it a promising candidate for drug development .

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